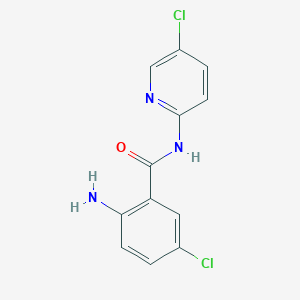

2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRSBTUNOBGADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619857 | |

| Record name | 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229343-30-0 | |

| Record name | 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-5-chlorobenzoyl chloride and 5-chloro-2-aminopyridine as the primary starting materials.

Reaction: The reaction involves the nucleophilic substitution of the benzoyl chloride group by the amino group of 5-chloro-2-aminopyridine. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in large reactors.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Nitro derivatives.

Reduction Products: Amine derivatives.

Scientific Research Applications

2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance metabolic stability but may reduce solubility. The target compound’s dual chloro groups improve electrophilic reactivity, making it a versatile intermediate . Methoxy and Iodo Substituents: Increase molecular weight and logP (e.g., 4-iodo derivative: logP = 4.7 ), impacting bioavailability. Betrixaban’s methoxy groups contribute to its high FXa binding affinity . Heterocyclic Modifications: Pyridinyl substituents (e.g., compound in ) show distinct receptor-binding profiles, particularly for CNS targets like mGluR3.

Pharmacological Analogs

Table 2: Pharmacological Activity of Selected Analogs

Biological Activity

2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, insecticidal, and potential therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 296.15 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential as an antimicrobial agent and an insecticide.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study comparing various derivatives indicated that chlorination at specific positions enhances antimicrobial efficacy against Mycobacterium tuberculosis and other pathogens.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Standard (Isoniazid) |

|---|---|---|

| This compound | 3.91 | 0.24 |

| Fluconazole | 15.62 | - |

| Ciprofloxacin | 0.98 | - |

This table illustrates the minimum inhibitory concentration (MIC) values for the compound in comparison with established standards, indicating promising antimicrobial activity.

Insecticidal Activity

The insecticidal properties of compounds within the anthranilic diamide class, which includes derivatives like this compound, have been extensively studied. These compounds act as potent ryanodine receptor activators in insects, leading to paralysis and death.

Case Study: Insecticidal Efficacy

A study conducted by Huang et al. (2015) evaluated the efficacy of several anthranilic diamides against common agricultural pests. The results showed that the tested compound exhibited significant insecticidal activity, comparable to leading commercial insecticides.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of chlorine atoms at specific positions has been shown to enhance both antimicrobial and insecticidal activities.

Key Findings from SAR Studies:

- Chlorination at C(4) : Enhances activity against Mycobacterium species.

- Substitution Patterns : The substitution of aromatic rings with electron-withdrawing groups increases lipophilicity and biological activity.

- Bulkiness of Substituents : Larger substituents on the nitrogen atom can improve binding affinity to biological targets.

Q & A

Basic: What are the key synthetic pathways for 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves three stages:

- Chlorination and Pyridine Derivative Formation: Electrophilic aromatic substitution introduces chlorine atoms to the pyridine ring, as seen in analogous benzamide syntheses .

- Coupling Reactions: A chlorinated pyridine intermediate reacts with a benzyl halide under basic conditions (e.g., K₂CO₃ or Et₃N) to form an amine-linked intermediate .

- Amidation: The final step employs 4-chlorobenzoyl chloride or similar acylating agents in polar aprotic solvents (e.g., DMF) to yield the benzamide .

Characterization: Intermediates are monitored via TLC (Rf values in chloroform: ~0.4–0.6) and confirmed by MALDI-TOF mass spectrometry (e.g., M+H peaks at 262–296) . Final product purity is validated by HPLC (>95%) and ¹H/¹³C NMR .**

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR resolves aromatic proton splitting patterns (δ 7.2–8.5 ppm) to confirm substitution on the pyridine and benzene rings. ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and chlorinated carbons .

- Mass Spectrometry: High-resolution MS (HRMS) distinguishes isotopic clusters for Cl atoms (M+2 peaks) and verifies molecular ions (e.g., M+H at 262.0521) .

- X-ray Crystallography: Single-crystal X-ray diffraction confirms bond angles and dihedral angles between the pyridine and benzamide moieties, as demonstrated for structurally related compounds .

Advanced: How can computational methods optimize reaction conditions and predict by-products?

Methodological Answer:

- Reaction Path Modeling: Quantum chemical calculations (e.g., DFT) simulate transition states to identify energetically favorable pathways for chlorination or amidation .

- By-Product Prediction: Tools like ACD/Labs Percepta predict side reactions (e.g., over-chlorination or hydrolysis) based on frontier molecular orbitals and solvent effects .

- Process Optimization: ICReDD’s hybrid computational-experimental workflows use machine learning to narrow optimal parameters (e.g., temperature: 80–100°C, catalyst: Pd(OAc)₂) and reduce trial-and-error experimentation .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Assay Standardization: Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Cross-validate using CLSI guidelines .

- Metabolite Interference: LC-MS/MS detects hydrolyzed metabolites (e.g., free amine derivatives) that may skew activity results. Use stabilized formulations (e.g., PEG-400 solutions) .

- Target Validation: Surface plasmon resonance (SPR) confirms direct binding to bacterial enzymes like acps-pptase, ruling out off-target effects .

Advanced: What strategies minimize by-products during large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real-time to halt reactions at >90% conversion, avoiding over-chlorination .

- Catalyst Screening: Heterogeneous catalysts (e.g., Zeolite-supported Pd) reduce metal leaching and improve selectivity compared to homogeneous systems .

- Solvent Engineering: Switch from DMF to cyclopentyl methyl ether (CPME) reduces polar by-products and enhances yield (reported 68% → 82%) .

Advanced: How to design derivatives for enhanced pharmacological properties?

Methodological Answer:

- SAR Studies: Replace the 5-chloro group with electron-withdrawing substituents (e.g., CF₃) to improve membrane permeability, as seen in trifluoromethyl-pyridine analogs .

- Prodrug Approaches: Synthesize acetyl-protected amines to enhance oral bioavailability. Hydrolysis studies in simulated gastric fluid confirm stability .

- Molecular Docking: AutoDock Vina screens derivatives against bacterial enzyme pockets (e.g., acps-pptase) to prioritize candidates with lower binding energies (<-8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.